2-(4-ethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(4-ethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H21NO2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.157228913 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photophysical Properties
- Excited-State Intramolecular Proton Transfer Chromophores : The study of photophysical behavior of related compounds, such as excited-state intramolecular proton transfer (ESIPT) inspired fluorescent chromophores derived from isoindole diones, demonstrates their sensitivity to solvent polarity and thermal stability up to 317°C. The use of Density Functional Theory (DFT) helps understand their structural, electronic, and photophysical properties, suggesting applications in materials science for fluorescence-based sensors and devices (Deshmukh & Sekar, 2015).
Synthetic Applications
- Preparation of Sulfur-Transfer Agents : A method for preparing sulfur-transfer agents, including derivatives of isoindole-1,3-dione, showcases the compound's versatility in synthetic organic chemistry. The yield from readily available starting materials underscores its potential for the synthesis of various sulfur-containing organic compounds (Klose, Reese, & Song, 1997).
- Polysubstituted Isoindole-1,3-Diones : The synthesis of new polysubstituted isoindole-1,3-diones from related compounds highlights the chemical reactivity and applicability of these molecules in creating novel organic materials with potential pharmaceutical applications (Tan et al., 2014).
Crystallographic Studies
- Molecular and Crystal Structure : Research into the crystal structure of isoindoline diones provides insights into their molecular geometry, demonstrating non-planar configurations and intermolecular hydrogen bonding. These findings are essential for understanding the physical properties and potential applications of these compounds in material science and molecular engineering (Duru et al., 2018).
Properties
IUPAC Name |
2-(4-ethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-13-5-7-14(8-6-13)19-17(20)15-9-11(2)12(3)10-16(15)18(19)21/h5-8,15-16H,4,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSWWGODBFKCKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3CC(=C(CC3C2=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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